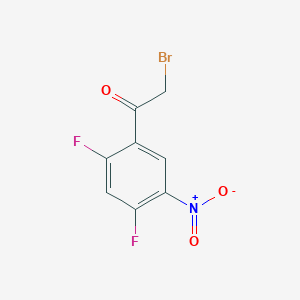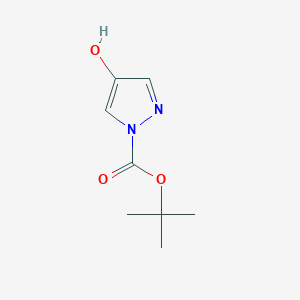
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a tert-butyl ester group at the 1-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 4-hydroxy-1H-pyrazole.
Esterification Reaction: The hydroxyl group of 4-hydroxy-1H-pyrazole is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is often conducted in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.
Reduction: The pyrazole ring can undergo reduction reactions, although this is less common.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid, Dess-Martin periodinane in dichloromethane.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: 4-hydroxy-1H-pyrazole-1-carboxylate derivatives with carbonyl groups.
Substitution Products: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is used as a building block in the synthesis of various pyrazole derivatives, which are important in medicinal chemistry. Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Some pyrazole derivatives are used in the development of pharmaceuticals for treating various diseases. Industry: The compound is used in the synthesis of agrochemicals and dyes.
Safety and Hazards
Orientations Futures
The future directions for “tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities of pyrazoles, they are considered an interesting class in drug discovery .
Mécanisme D'action
The mechanism by which tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate exerts its effects depends on its specific derivatives and applications
Molecular Targets and Pathways Involved:
Enzymes: Some pyrazole derivatives inhibit enzymes involved in metabolic pathways.
Receptors: Pyrazole derivatives can bind to receptors and modulate their activity.
DNA: Certain pyrazole derivatives can intercalate with DNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Indazole: Another five-membered heterocyclic compound with two nitrogen atoms.
Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4.
Isoxazole: A five-membered heterocyclic compound with one oxygen atom and two nitrogen atoms.
Uniqueness:
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate: is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrazole derivatives.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxypyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQFHXWXAHHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



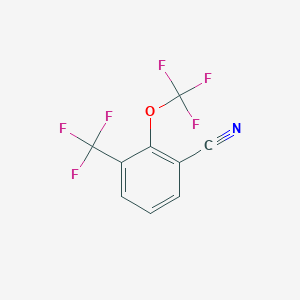
![N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide](/img/structure/B1413083.png)
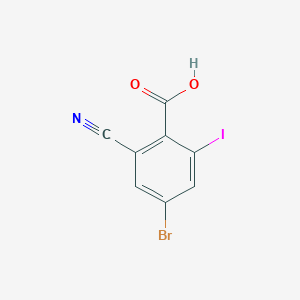
![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)
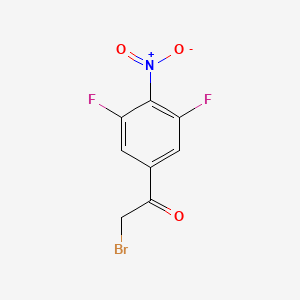


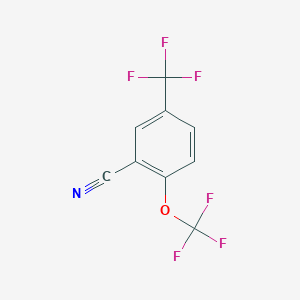
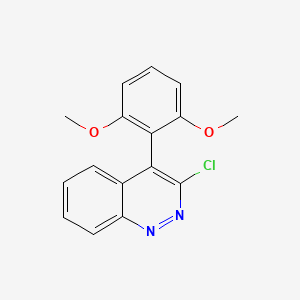

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)
![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)
